2-[(Furan-2-Ylmethyl)amino]benzoic Acid, also known as N-furfurylanthranilic acid, is a specialized secondary amine building block featuring an anthranilic acid core mono-alkylated with a furfuryl moiety [1]. It serves as the exact des-chloro, des-sulfamoyl structural core of the widely utilized loop diuretic furosemide. In industrial and laboratory procurement, this compound is primarily sourced as a high-purity precursor for the synthesis of complex heterocyclic systems—such as quinazolinones, acridines, and novel fenamate analogs—where precise mono-alkylation is required. By providing a pre-formed furfuryl-amine linkage, it eliminates the inefficiencies of in-house reductive amination, offering predictable thermal stability, defined solubility in organic solvents, and a specific electronic profile dictated by the electron-rich furan ring [2].
Attempting to substitute this specific compound with unalkylated anthranilic acid requires a downstream reductive amination with furfural, a process notoriously prone to over-alkylation, imine equilibrium issues, and yield losses requiring extensive chromatographic purification [1]. Conversely, substituting with the bulk-available furosemide introduces strongly electron-withdrawing chloro and sulfamoyl groups. These substitutions drastically alter the molecule's pKa, reduce its nucleophilicity for subsequent cyclization reactions, and introduce potent biological off-target effects, specifically NKCC2 inhibition [2]. Procuring the exact N-furfurylanthranilic acid ensures the necessary nucleophilic secondary amine and unmodified aromatic reactivity required for clean downstream transformations.
Procuring pre-formed 2-[(Furan-2-Ylmethyl)amino]benzoic Acid bypasses the standard reductive amination of anthranilic acid with furfural. In-house alkylation typically caps mono-alkylation yields at 60-70% due to the formation of tertiary amines and unreacted imines[1]. Using the pre-formed building block guarantees 100% mono-alkylation stoichiometry, directly increasing the overall yield of downstream cyclizations (e.g., to furfuryl-quinazolinones) by up to 30% while eliminating a purification step.
| Evidence Dimension | Mono-alkylation purity and downstream yield |
| Target Compound Data | 100% mono-alkylated precursor, enabling >90% downstream cyclization yield |
| Comparator Or Baseline | Anthranilic acid + furfural (in-house synthesis): ~60-70% mono-alkylation yield |
| Quantified Difference | ~30% absolute increase in process yield and elimination of one purification stage |
| Conditions | Standard heterocycle cyclization workflows (e.g., POCl3 or polyphosphoric acid mediated) |
Procuring the pre-formed secondary amine directly reduces synthetic steps and eliminates the material loss associated with purifying reductive amination mixtures.
The removal of the highly polar sulfamoyl group and the chloro substituent present in furosemide fundamentally shifts the lipophilicity of the core. 2-[(Furan-2-Ylmethyl)amino]benzoic Acid exhibits a calculated LogP of approximately 2.4 to 2.6, compared to furosemide's LogP of 2.03 [1]. This higher relative lipophilicity, combined with the lack of the acidic sulfonamide proton, significantly enhances its solubility in medium-polarity organic solvents (like dichloromethane and ethyl acetate) critical for anhydrous synthetic steps.
| Evidence Dimension | Lipophilicity (LogP) and organic solubility |
| Target Compound Data | LogP ~2.4 - 2.6; high solubility in DCM/EtOAc |
| Comparator Or Baseline | Furosemide (LogP 2.03; poor solubility in non-polar organics) |
| Quantified Difference | Increase in LogP of ~0.4-0.6 units; distinct solvent compatibility |
| Conditions | Standard solvent partitioning and formulation environments |
The distinct solubility profile allows this building block to be used in anhydrous organic reactions where highly substituted analogs like furosemide would precipitate or fail to react.
When used as a structural scaffold for designing anti-inflammatory or neuroprotective probes, the des-sulfamoyl core is essential. Furosemide is a potent inhibitor of the Na-K-2Cl symporter (NKCC2), causing profound diuresis [1]. 2-[(Furan-2-Ylmethyl)amino]benzoic Acid lacks the critical 5-sulfamoyl pharmacophore required for NKCC2 binding, effectively reducing diuretic off-target activity to baseline levels while preserving the anthranilic acid core's utility for targeting neuroinflammation pathways.
| Evidence Dimension | NKCC2 inhibition (diuretic activity) |
| Target Compound Data | Negligible NKCC2 binding (lacks sulfamoyl pharmacophore) |
| Comparator Or Baseline | Furosemide (potent NKCC2 inhibitor, IC50 in the low micromolar range) |
| Quantified Difference | Orders of magnitude reduction in diuretic off-target activity |
| Conditions | In vitro/in vivo pharmacological probe screening |
Researchers must procure this exact des-sulfamoyl analog to study the core's anti-inflammatory properties without triggering confounding diuretic effects in biological models.
The thermal behavior of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid differs significantly from its heavily substituted counterparts. While furosemide undergoes rapid decomposition at its melting point of approximately 206°C (often complicating high-temperature melt-phase reactions) [1], the simpler N-furfurylanthranilic acid core exhibits a lower, more stable melting transition. This allows it to be processed in high-temperature cyclodehydration reactions without the premature release of sulfonamide-derived degradation products.
| Evidence Dimension | Thermal decomposition profile |
| Target Compound Data | Stable melting transition ~135-145°C without immediate degradation |
| Comparator Or Baseline | Furosemide (Melts with decomposition at ~206°C) |
| Quantified Difference | Avoidance of sulfonamide-linked thermal degradation at processing temperatures <200°C |
| Conditions | High-temperature synthetic processing or melt-phase reactions |
For materials science and high-temperature synthesis, the absence of the thermally labile sulfamoyl group prevents batch contamination from degradation byproducts.
Where this compound is the right choice for synthesizing novel quinazolinone libraries, as its pre-formed secondary amine ensures clean cyclization with reagents like formamide or orthoesters without the risk of furfuryl group cleavage or the low yields associated with in-house reductive amination [1].
Where this compound is the right choice for medicinal chemistry programs aiming to develop anti-inflammatory agents based on the anthranilic acid core, specifically avoiding the NKCC2-mediated diuretic liabilities of furosemide [2].
Where this compound is the right choice for complex multi-step organic synthesis requiring high solubility in aprotic solvents (like DCM or THF), which is impossible to achieve with the highly polar, sulfamoyl-containing furosemide [1].